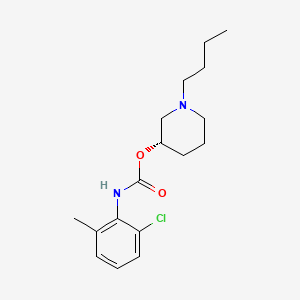
S-(-)-2-Chloro-6-methylcarbanilic acid, N-n-butyl-3-piperidyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a piperidine ring substituted with a butyl group and a carbamate linkage to a chlorinated methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Substitution with Butyl Group: The butyl group is introduced to the piperidine ring via an alkylation reaction using butyl halides in the presence of a base.
Carbamate Formation: The final step involves the reaction of the substituted piperidine with 2-chloro-6-methylphenyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(3S)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(3S)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine used in various chemical syntheses.
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Uniqueness
[(3S)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate is unique due to its specific structural features, such as the combination of a piperidine ring with a butyl group and a carbamate linkage to a chlorinated methylphenyl group. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
32158-41-1 |
|---|---|
Molecular Formula |
C17H25ClN2O2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
[(3S)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C17H25ClN2O2/c1-3-4-10-20-11-6-8-14(12-20)22-17(21)19-16-13(2)7-5-9-15(16)18/h5,7,9,14H,3-4,6,8,10-12H2,1-2H3,(H,19,21)/t14-/m0/s1 |
InChI Key |
SUGBVZMJIRBHEZ-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCN1CCC[C@@H](C1)OC(=O)NC2=C(C=CC=C2Cl)C |
Canonical SMILES |
CCCCN1CCCC(C1)OC(=O)NC2=C(C=CC=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



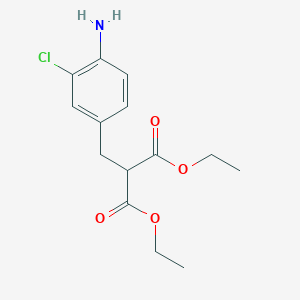


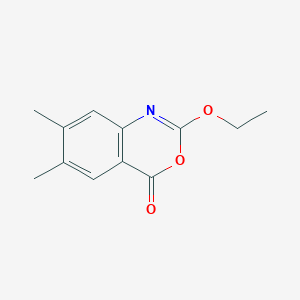
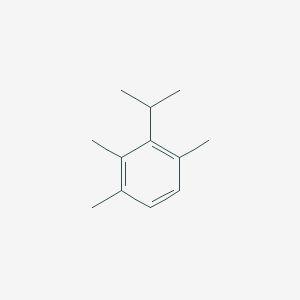
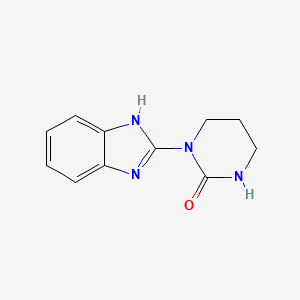
![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)
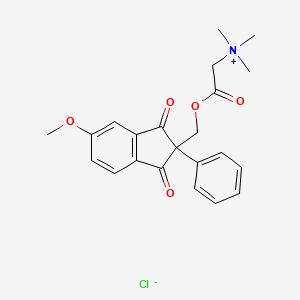
![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
methanone](/img/structure/B15343943.png)

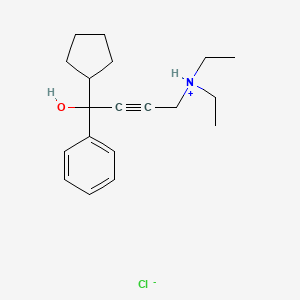
![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
